Luliconazole is a novel, broad-spectrum, topical antifungal agent belonging to the imidazole class. [, , , , ] It is the (R)-enantiomer of lanoconazole, exhibiting more potent antifungal activity than its racemic counterpart. [] Luliconazole is primarily researched for its efficacy against various fungal infections, particularly dermatophytosis caused by dermatophytes like Trichophyton rubrum, Microsporum gypseum, and Epidermophyton floccosum. [, , ] It also demonstrates promising activity against Candida albicans, Malassezia spp., and Aspergillus fumigatus. [, , ]
Molecular Structure Analysis
Luliconazole possesses a unique molecular structure where the imidazole moiety is incorporated into the ketene dithioacetate structure. [] This distinct structural feature contributes to its enhanced antifungal activity compared to other azole antifungals. [, ] Unfortunately, specific structural data and analyses are not provided in the reviewed papers.
Applications
In vitro antifungal activity: Luliconazole exhibits potent in vitro activity against a broad spectrum of fungal species, including dermatophytes, Candida albicans, Malassezia spp., and Aspergillus spp. [, , , , ] Studies have shown its superior or comparable activity to existing antifungal drugs like terbinafine, bifonazole, clotrimazole, and ketoconazole. [, , , , , , , , , ] This broad-spectrum activity makes it a promising candidate for treating various fungal infections.
Treatment of dermatophytosis: Numerous studies have investigated the efficacy of Luliconazole in treating various forms of dermatophytosis, including tinea pedis (athlete's foot), tinea cruris (jock itch), tinea corporis (ringworm), and onychomycosis (nail infections). [, , , , , , , , , , , , , , , ] Luliconazole has demonstrated superior efficacy compared to placebo and comparable or better efficacy than other commonly used antifungals. [, , , , , , , , , , ] Its high retention in the stratum corneum allows for once-daily application and shorter treatment durations, leading to improved patient compliance and potentially lower relapse rates. [, , , , , ]
Treatment of pityriasis versicolor: Luliconazole has shown promising results in treating pityriasis versicolor, a fungal infection caused by Malassezia spp. [, ] Studies have compared its efficacy to ketoconazole, demonstrating similar or better outcomes with a 4-week treatment regimen. [, ]
Drug Delivery Systems: Researchers are exploring Luliconazole's incorporation into novel drug delivery systems like nanostructured lipid carriers (NLCs), ethosomes, and mesoporous silica nanoparticles to enhance its therapeutic efficacy. [, , , , , ] These systems aim to improve drug solubility, skin permeation, and retention, allowing for targeted delivery and potentially reducing the required dosage. [, , , , , ]
Related Compounds
Lanoconazole
Compound Description: Lanoconazole is a broad-spectrum antifungal agent belonging to the imidazole class. It functions by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. [] Lanoconazole exhibits fungistatic activity against various fungal species. []
Relevance: Lanoconazole is structurally related to Luliconazole and served as a lead compound for the development of Luliconazole. [, ] Luliconazole is the R-enantiomer of Lanoconazole and demonstrates more potent antifungal activity. []
Ciclopirox
Compound Description: Ciclopirox is a synthetic antifungal agent with a broad spectrum of activity. Its mechanism of action involves chelation of polyvalent cations (Fe3+, Al3+), which are essential for various fungal enzymes. []
Relevance: Ciclopirox is often used as a comparator drug in clinical trials evaluating the efficacy of Luliconazole, particularly in the treatment of onychomycosis. [, ] Both compounds are used topically for fungal nail infections.
Terbinafine
Compound Description: Terbinafine is an antifungal medication belonging to the allylamine class. It exerts its antifungal effect by inhibiting squalene epoxidase, an enzyme crucial for ergosterol biosynthesis in fungi. Unlike azole antifungals, Terbinafine acts at an earlier step in the ergosterol synthesis pathway. [, , ] Terbinafine demonstrates fungicidal activity against various fungal species. [, ]
Relevance: Terbinafine is frequently used as a comparator drug in clinical trials assessing the efficacy of Luliconazole, especially for treating dermatophytosis. [, , , ] Both compounds are effective against dermatophytes, but Luliconazole has shown greater retention in the stratum corneum compared to Terbinafine. []
Bifonazole
Compound Description: Bifonazole is an imidazole antifungal agent with a broad spectrum of activity against dermatophytes and yeasts. Like other azoles, it inhibits ergosterol synthesis. [, ]
Relevance: Bifonazole serves as a comparator drug in several clinical trials evaluating the efficacy and safety of Luliconazole. [, , ] Both compounds are used for treating superficial fungal infections like tinea pedis.
Clotrimazole
Compound Description: Clotrimazole, an imidazole antifungal, disrupts ergosterol synthesis in fungal cell membranes, leading to cell death. It is effective against a broad spectrum of fungi, including dermatophytes and yeasts. [, ]
Relevance: Clotrimazole is often used as a comparator drug in studies evaluating Luliconazole's effectiveness in treating dermatophytosis. [, ] Luliconazole demonstrates a more favorable efficacy profile, achieving higher cure rates and faster symptom resolution compared to Clotrimazole. []
Ketoconazole
Compound Description: Ketoconazole is a broad-spectrum antifungal agent belonging to the imidazole class. It disrupts the fungal cell membrane by inhibiting ergosterol biosynthesis. [, ]
Relevance: Ketoconazole serves as a comparator drug in studies evaluating Luliconazole's effectiveness, particularly against Pityriasis versicolor. [, ] While both drugs show efficacy, Luliconazole demonstrates potentially superior clinical outcomes in treating this condition. []
Sertaconazole
Compound Description: Sertaconazole is a broad-spectrum antifungal agent from the imidazole class. Beyond its antifungal properties, Sertaconazole exhibits anti-inflammatory and antipruritic effects. []
Relevance: Sertaconazole serves as a comparator drug in studies assessing the efficacy and safety of Luliconazole in managing dermatophytosis. [, ] Both compounds are used topically for fungal skin infections.
Amorolfine
Compound Description: Amorolfine, an antifungal agent belonging to the morpholine class, inhibits ergosterol biosynthesis in fungal cells via a distinct mechanism from azoles. [, ]
Relevance: Amorolfine often serves as a comparator drug in clinical trials evaluating Luliconazole, particularly for its efficacy in treating dermatophytosis. [, ] Both compounds are applied topically to combat fungal skin and nail infections.
Efinaconazole
Compound Description: Efinaconazole is a triazole antifungal agent, working by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in ergosterol biosynthesis. It is used topically for the treatment of onychomycosis. [, ]
Relevance: Efinaconazole is a newer topical antifungal agent that is often compared to Luliconazole in the treatment of onychomycosis. [, ] Both drugs are effective, but they may have different safety and efficacy profiles.
Butenafine
Compound Description: Butenafine is a broad-spectrum antifungal agent belonging to the benzylamine class. It inhibits squalene epoxidase, an enzyme involved in ergosterol biosynthesis. []
Relevance: Butenafine is a topical antifungal agent often compared to Luliconazole in vitro. [, ] Luliconazole generally shows greater potency against certain fungal species, like Trichophyton spp., compared to Butenafine. []
Naftifine
Compound Description: Naftifine is an antifungal medication belonging to the allylamine class, similar to Terbinafine. It disrupts ergosterol synthesis by inhibiting the enzyme squalene epoxidase. []
Relevance: Naftifine is often mentioned alongside Luliconazole when discussing antifungal agents that impact ergosterol synthesis in fungi. [] Both drugs target this pathway, although their specific mechanisms of action and potencies may vary.
Itraconazole
Compound Description: Itraconazole is a broad-spectrum triazole antifungal agent that inhibits the synthesis of ergosterol. [, , ] It is effective against various fungal infections.
Relevance: Itraconazole is frequently used as a systemic treatment in combination with topical Luliconazole for managing dermatophytosis, particularly in cases of disseminated or recurrent infection. [, ]
Posaconazole
Compound Description: Posaconazole is a broad-spectrum antifungal agent from the triazole class. Like other azoles, it acts by inhibiting the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol. []
Relevance: Posaconazole is often included in studies comparing the in vitro activity of various antifungal agents, including Luliconazole, against Aspergillus species. [, ]
Voriconazole
Compound Description: Voriconazole is a triazole antifungal agent used to treat a variety of serious fungal infections. It functions by inhibiting ergosterol synthesis in fungi. [, ]
Relevance: Voriconazole serves as a comparator drug in in vitro studies evaluating the efficacy of Luliconazole against Aspergillus species, particularly in the context of otomycosis. [, ]
Amphotericin B
Compound Description: Amphotericin B is a potent antifungal medication used for severe fungal infections. Its mechanism involves binding to ergosterol in the fungal cell membrane, leading to cell death. []
Relevance: Amphotericin B is included as a comparator in some studies investigating the in vitro activity of various antifungal drugs, including Luliconazole, against Aspergillus species. []
Caspofungin
Compound Description: Caspofungin is an antifungal medication belonging to the echinocandin class. Unlike azoles, it targets the synthesis of 1,3-β-D-glucan, a component of the fungal cell wall, rather than ergosterol. [, ]
Relevance: Caspofungin, with its distinct mechanism of action compared to azoles, is often included in studies evaluating the in vitro activity of Luliconazole and other antifungals against various fungal species. [, ]
Eberconazole
Compound Description: Eberconazole is a topical imidazole antifungal agent. Like other azoles, it inhibits the synthesis of ergosterol in fungal cell membranes. []
Relevance: Eberconazole is a relatively new antifungal agent that is often compared to Luliconazole in terms of efficacy and safety in the treatment of dermatophytosis. []
Tolnaftate
Compound Description: Tolnaftate is a topical antifungal agent that is effective against various dermatophyte species. Its exact mechanism of action is not fully understood but is thought to involve disrupting the fungal cell membrane. []
Relevance: Tolnaftate is a commonly used topical antifungal agent that is often included in in vitro studies comparing the efficacy of various antifungal drugs, including Luliconazole. []
Isoquercetin
Compound Description: Isoquercetin is a flavonoid with antioxidant and anti-inflammatory properties. It exhibits a good affinity for superoxide dismutase (SOD), a fungal target. []
Relevance: Isoquercetin is investigated for its potential synergistic antifungal activity when combined with Luliconazole. [] Docking studies suggest that Isoquercetin inhibits SOD, while Luliconazole inhibits lanosterol-14α-demethylase, potentially leading to enhanced antifungal effects. []
Betamethasone
Compound Description: Betamethasone is a potent corticosteroid with anti-inflammatory and immunosuppressive properties. [] It is often used topically to reduce inflammation and itching associated with skin conditions.
Relevance: Betamethasone is investigated as a potential component in combination formulations with Luliconazole. [] While not an antifungal agent itself, Betamethasone can address the inflammatory and pruritic symptoms often associated with fungal skin infections.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lysylcysteine is a dipeptide composed of lysine and cysteine. It is an incomplete breakdown product of protein digestion or protein catabolism. Some dipeptides are known to have physiological or cell-signaling effects although most are simply short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis. This dipeptide has not yet been identified in human tissues or biofluids and so it is classified as an 'Expected' metabolite.
Lysyl-histidyl-phenylalanyl-arginyl-tryptophyl-glycinamide is an ACTH fragment; cyclic analog evoked excessive grooming behavior in rabbits when administered intracerebroventricularly.